![molecular formula C9H7ClO3 B14252589 (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride CAS No. 401947-96-4](/img/structure/B14252589.png)
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is a chemical compound that belongs to the class of dioxins. Dioxins are a group of chemically related compounds that are persistent environmental pollutants. This compound is characterized by its unique structure, which includes a dioxine ring fused with a benzene ring and a carbonyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These reagents are commonly used to convert alcohols into alkyl halides under mild conditions . The reaction conditions usually involve refluxing the precursor with the reagent in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group.
Aplicaciones Científicas De Investigación
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of its effects.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Dibenzo-p-dioxins (PCDDs): These compounds have similar dioxin structures but differ in the number and position of chlorine atoms.
Polychlorinated Dibenzofurans (PCDFs): Similar to PCDDs but with a different ring structure.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with dioxin-like properties.
Uniqueness
(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride is unique due to its specific structure and the presence of the carbonyl chloride functional group
Propiedades
Número CAS |
401947-96-4 |
|---|---|
Fórmula molecular |
C9H7ClO3 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
(3S)-2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2/t8-/m0/s1 |
Clave InChI |
UPCGTFBXZKCPOT-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](OC2=CC=CC=C2O1)C(=O)Cl |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


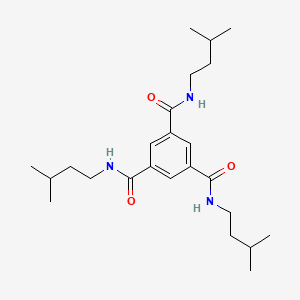

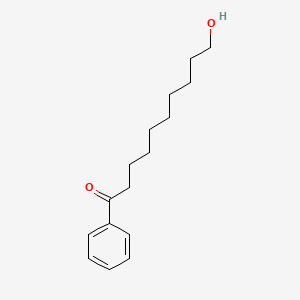

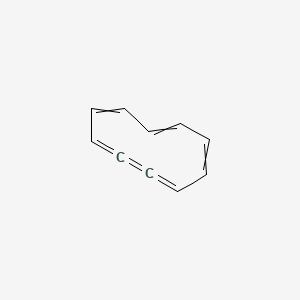
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
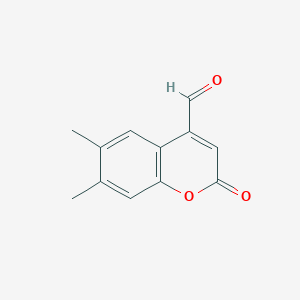
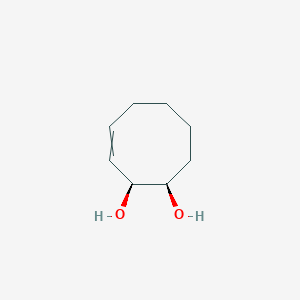
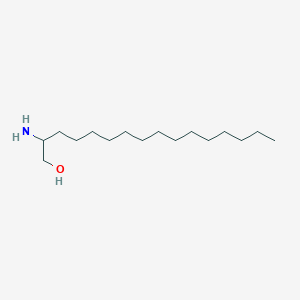
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
